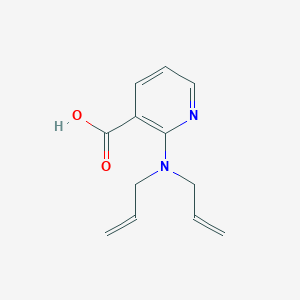

2-(Diallylamino)nicotinic acid

説明

Structure

3D Structure

特性

CAS番号 |

1019461-28-9 |

|---|---|

分子式 |

C12H14N2O2 |

分子量 |

218.25 g/mol |

IUPAC名 |

2-[bis(prop-2-enyl)amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O2/c1-3-8-14(9-4-2)11-10(12(15)16)6-5-7-13-11/h3-7H,1-2,8-9H2,(H,15,16) |

InChIキー |

GJDOEDKEIKLYLP-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C1=C(C=CC=N1)C(=O)O |

正規SMILES |

C=CCN(CC=C)C1=C(C=CC=N1)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Diallylamino Nicotinic Acid

Precursor Synthesis Strategies for 2-Substituted Nicotinic Acid Scaffolds

The foundational step in the synthesis of 2-(diallylamino)nicotinic acid is the preparation of a suitable 2-substituted nicotinic acid scaffold. This typically involves the synthesis of 2-halonicotinic acids, which serve as key intermediates for subsequent nucleophilic substitution reactions.

Synthesis of 2-Halonicotinic Acid Intermediates from Nicotinic Acid or Related Precursors

The conversion of nicotinic acid into 2-halonicotinic acid is a common and effective strategy. One of the most prevalent methods involves the initial N-oxidation of nicotinic acid to form nicotinic acid-N-oxide. This is followed by a chlorination step using reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2-chloronicotinic acid. This two-step process has been reported to achieve high yields, for instance, a yield of 87.5% has been documented for the synthesis of 2-chloronicotinic acid from nicotinic acid via oxidation with H₂O₂ followed by chlorination. cam.ac.uk

Another approach to obtaining 2-halonicotinic acids is through the directed ortho-metalation of a 2-halopyridine. For example, 2-bromonicotinic acid can be conveniently prepared in high yield from 2-bromopyridine (B144113) through this method. guidechem.com Additionally, the substitution of the hydroxyl group in 2-hydroxynicotinic acid provides another route to these essential halogenated intermediates. researchgate.net

The following table summarizes common methods for the synthesis of 2-halonicotinic acids:

| Starting Material | Reagents | Product | Key Features |

| Nicotinic Acid | 1. H₂O₂ 2. POCl₃, PCl₅ | 2-Chloronicotinic Acid | High-yield, two-step process. cam.ac.uk |

| 2-Bromopyridine | Directed ortho-metalation | 2-Bromonicotinic Acid | Convenient and high-yield. guidechem.com |

| 2-Hydroxynicotinic Acid | Halogenating agent | 2-Halonicotinic Acid | Substitution of the hydroxyl group. researchgate.net |

Alternative Approaches for Pyridine (B92270) Ring Formation, as exemplified in general nicotinic acid synthesis

Beyond the modification of existing pyridine rings, the de novo synthesis of the nicotinic acid scaffold offers an alternative and versatile approach. These methods often allow for the introduction of substituents at various positions during the ring-forming process. One such strategy involves the cyclocondensation of 4-halo-4-cyanocarbonyl compounds to form 2-halo-nicotinic acid derivatives. This method is particularly useful for creating a range of substituted pyridines.

Another example is the tandem reaction involving the cyclization of acrolein derivatives to construct the pyridine ring of 2-chloronicotinic acid. researchgate.net These methods, which build the heterocyclic core from acyclic precursors, provide a powerful tool for accessing a wide variety of nicotinic acid derivatives.

Introduction of the Diallylamino Moiety via Nucleophilic Substitution Reactions

With the 2-halonicotinic acid intermediate in hand, the next critical step is the introduction of the diallylamino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where diallylamine (B93489) acts as the nucleophile, displacing the halide at the 2-position of the nicotinic acid ring.

The general reaction is as follows:

2-Halonicotinic Acid + Diallylamine → this compound + HX

Optimization of Reaction Conditions for Amination Reactions

The efficiency of the amination reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and the use of activating techniques such as microwave irradiation. For the synthesis of similar 2-aminonicotinic acid derivatives, water has been successfully employed as a solvent, offering a more environmentally friendly alternative to traditional organic solvents. researchgate.net

The presence of a base is often crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack. Potassium carbonate is a commonly used base in these reactions. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool for accelerating these amination reactions. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. For instance, the synthesis of 2-(methylamino)nicotinic acid from 2-chloronicotinic acid was achieved in high yield under microwave irradiation. researchgate.net Optimal conditions for such reactions can involve using an excess of the amine and a base like diisopropylethylamine at elevated temperatures. researchgate.net

Catalytic Strategies in Carbon-Nitrogen Bond Formation, such as boric acid catalysis

To further enhance the efficiency and scope of the C-N bond formation, catalytic methods can be employed. Boric acid has been shown to be an effective catalyst for the amination of 2-chloronicotinic acid with various amines. This method offers a simple and environmentally friendly approach to the synthesis of 2-(arylamino)nicotinic acid derivatives and can be applied to the synthesis of this compound. The use of boric acid as a catalyst can circumvent the need for harsh reaction conditions and transition metal catalysts, which are often required in traditional cross-coupling reactions.

Advanced Synthetic Approaches for Structural Complexity and Diversity

To expand the chemical space around the this compound scaffold, advanced synthetic strategies can be implemented. These approaches aim to create libraries of related compounds with diverse structural features, which can be valuable for various research applications.

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate a wide range of structurally diverse molecules from a common starting material. By employing a series of branching and stereoselective reactions, a multitude of analogs of this compound with variations in the pyridine ring substituents and the diallylamino moiety could be generated.

Combinatorial chemistry techniques, such as parallel synthesis, can be utilized to rapidly produce a large number of derivatives. This involves reacting a common intermediate, such as 2-chloronicotinic acid, with a library of different amines in a high-throughput manner.

Flow chemistry offers a continuous and scalable method for the synthesis of nicotinic acid derivatives. This technique allows for precise control over reaction parameters, leading to improved yields and safety. The synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in continuous-flow microreactors, highlighting the potential of this technology for the production of this compound and its analogs. rsc.org

By employing these advanced synthetic strategies, a rich collection of molecules based on the this compound core can be constructed, facilitating the exploration of their chemical and biological properties.

Exploration of One-Pot Synthesis Protocols for Nicotinic Acid Derivatives

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of this compound, a one-pot approach can be envisioned through a modified Ullmann condensation. This reaction would involve the coupling of 2-chloronicotinic acid with diallylamine in the presence of a copper catalyst and a base.

The traditional Ullmann condensation often requires harsh reaction conditions. However, advancements in catalysis have led to milder and more efficient protocols. A plausible one-pot synthesis of this compound could proceed by combining 2-chloronicotinic acid, diallylamine, a copper(I) salt such as copper(I) iodide (CuI) as the catalyst, and a suitable base like potassium carbonate (K₂CO₃) in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction would proceed via nucleophilic substitution of the chlorine atom by the diallylamine, facilitated by the copper catalyst.

While a specific one-pot protocol for this compound is not extensively documented in publicly available literature, the synthesis of analogous 2-anilinonicotinic acids via Ullmann-type reactions provides a strong precedent. For instance, the condensation of 2-chloronicotinic acid with various anilines has been achieved in good yields. researchgate.netresearchgate.net Researchers have also explored catalyst- and solvent-free conditions for the amination of 2-chloronicotinic acid, which represents a greener approach to this transformation. researchgate.net

Table 1: Hypothetical One-Pot Synthesis of this compound via Modified Ullmann Condensation

| Parameter | Value | Reference |

| Starting Material 1 | 2-Chloronicotinic acid | researchgate.netresearchgate.net |

| Starting Material 2 | Diallylamine | |

| Catalyst | Copper(I) Iodide (CuI) | wikipedia.org |

| Base | Potassium Carbonate (K₂CO₃) | researchgate.net |

| Solvent | Dimethylformamide (DMF) | researchgate.net |

| Temperature | 100-150 °C | wikipedia.org |

| Reaction Time | 12-24 hours | researchgate.net |

| Hypothetical Yield | Moderate to Good | researchgate.netresearchgate.net |

Application of Continuous Flow Chemistry in Nicotinic Acid Derivative Synthesis

Continuous flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. nih.govnih.gov This technology is particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of this compound from 2-chloronicotinic acid and diallylamine could be adapted to a continuous flow process. A solution of 2-chloronicotinic acid and diallylamine, along with a suitable base, could be pumped through a heated reactor coil. The use of a packed-bed reactor containing a solid-supported catalyst, such as copper on a solid support, could also be envisioned to facilitate catalyst recovery and reuse.

Continuous flow systems allow for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and minimize the formation of byproducts. For instance, the amination of chloro-pyridines has been successfully performed in continuous flow reactors at elevated temperatures and pressures, conditions that are often difficult and hazardous to achieve in traditional batch reactors. mdpi.com

While a specific continuous flow synthesis of this compound is not detailed in the literature, the principles of flow chemistry have been applied to similar transformations. For example, continuous flow has been utilized for the synthesis of various heterocyclic compounds, including those involving C-N bond formation. rsc.org

Table 3: Hypothetical Continuous Flow Synthesis of this compound

| Parameter | Value | Reference |

| Reactant Stream 1 | 2-Chloronicotinic acid in a suitable solvent (e.g., NMP) | mdpi.com |

| Reactant Stream 2 | Diallylamine and a base (e.g., triethylamine) in the same solvent | mdpi.com |

| Reactor Type | Heated coil reactor or packed-bed reactor with a solid-supported catalyst | nih.gov |

| Temperature | 150-250 °C | mdpi.com |

| Pressure | 10-20 bar | nih.gov |

| Residence Time | 5-30 minutes | nih.govmdpi.com |

| Hypothetical Throughput | Grams per hour | nih.gov |

Chemical Transformations and Derivatization of 2 Diallylamino Nicotinic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization, allowing for the formation of esters, amides, and hydrazides, which can significantly alter the compound's physicochemical properties and biological activity.

The synthesis of esters from 2-(diallylamino)nicotinic acid can be achieved through several standard methods analogous to those used for other nicotinic acid derivatives. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Alternatively, for more sensitive alcohols or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would produce 2-(diallylamino)nicotinoyl chloride. This acyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford the desired ester with high yield.

A variety of alcohol partners can be utilized in these syntheses, leading to a wide array of ester derivatives.

Table 1: Examples of Potential Esterification Reactions of this compound

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Methanol | Conc. H₂SO₄, reflux | Methyl 2-(diallylamino)nicotinate |

| This compound | Ethanol | p-Toluenesulfonic acid, reflux | Ethyl 2-(diallylamino)nicotinate |

| This compound | Thionyl chloride | Heat | 2-(Diallylamino)nicotinoyl chloride |

The synthesis of amides and hydrazides from this compound provides another avenue for structural modification. Direct condensation of the carboxylic acid with an amine to form an amide bond typically requires high temperatures (around 160-180°C) and results in the elimination of water. A more common and milder laboratory-scale approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation at room temperature by activating the carboxylic acid.

Similar to esterification, conversion of the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate for amidation. The acyl chloride readily reacts with primary or secondary amines to produce the corresponding N-substituted amides.

Hydrazide derivatives can be synthesized by reacting an ester of this compound, such as the methyl or ethyl ester, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol, typically under reflux conditions. This nucleophilic acyl substitution reaction proceeds readily to give the corresponding 2-(diallylamino)nicotinohydrazide.

Table 2: Potential Amide and Hydrazide Synthesis from this compound Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| This compound | Aniline, EDC, HOBt | Room temperature | N-Phenyl-2-(diallylamino)nicotinamide |

| 2-(Diallylamino)nicotinoyl chloride | Diethylamine | Triethylamine, CH₂Cl₂ | N,N-Diethyl-2-(diallylamino)nicotinamide |

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is basic and can undergo reactions typical of pyridine compounds, such as N-oxidation and quaternization.

N-oxidation can be achieved by treating the parent molecule with an oxidizing agent like hydrogen peroxide in acetic acid or with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield this compound N-oxide. The introduction of the N-oxide functionality can significantly influence the electronic properties and metabolic stability of the molecule. For instance, N-oxides of 2-aminonicotinic acid have been investigated as chemically stable inhibitors of certain enzymes. nih.gov

Quaternization involves the alkylation of the pyridine nitrogen with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. This reaction leads to the formation of a pyridinium (B92312) salt. The resulting positive charge on the nitrogen atom dramatically alters the molecule's solubility and electronic characteristics. Microwave-assisted quaternization has been shown to be an efficient method for the synthesis of pyridinium salts from various pyridine derivatives. researchgate.net

Transformations and Functionalization of the Diallylamino Group

The diallylamino group offers unique opportunities for chemical modification, particularly through reactions involving its two allyl functionalities.

The two allyl groups of the diallylamino substituent are perfectly poised for intramolecular reactions, most notably ring-closing metathesis (RCM). Using a ruthenium-based catalyst, such as a Grubbs' catalyst, this compound or its esters can undergo RCM to form a five-membered dihydropyrrole ring fused to the exocyclic nitrogen. organic-chemistry.org This reaction is driven by the formation of volatile ethylene (B1197577) as a byproduct. The resulting pyrroline-substituted nicotinic acid derivative can be a valuable synthetic intermediate. Subsequent oxidation or aromatization of the newly formed ring could lead to the corresponding pyrrole (B145914) derivative. nih.gov

The diallylamino group can also participate in radical cyclization reactions. nih.gov The generation of a radical species, for instance, through the use of a radical initiator, could lead to intramolecular cyclization of one allyl group onto the other, forming a five-membered ring system containing a radical center that can be further functionalized. Such transformations are powerful methods for the construction of complex cyclic structures. wikipedia.org

Table 3: Potential Cyclization Reactions of the Diallylamino Group

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | 2-(2,5-Dihydro-1H-pyrrol-1-yl)nicotinic acid |

While the diallylamino group is already a secondary amine derivative, the nitrogen atom can potentially undergo further alkylation or acylation under specific conditions, by analogy with other secondary amines.

Further N-alkylation of the diallylamino nitrogen would result in a quaternary ammonium (B1175870) salt. This would require a reactive alkylating agent and could be challenging due to steric hindrance. However, methods for the N-alkylation of secondary amines using alcohols in the presence of a catalyst have been developed and could potentially be applied. organic-chemistry.orgnih.gov

N-acylation of the diallylamino group to form a tertiary amide is also conceivable. This would likely require conversion of a carboxylic acid to a more reactive form, such as an acyl chloride or anhydride, followed by reaction with the diallylamino-substituted nicotinic acid derivative. researchgate.net The success of such a reaction would depend on the relative reactivity of the diallylamino nitrogen compared to other nucleophilic sites in the molecule and the steric accessibility of the nitrogen atom.

Mechanistic Insights into Biological Activities of 2 Diallylamino Nicotinic Acid and Its Analogues

Modulation of Biochemical Pathways by Nicotinic Acid Derivatives

The biological effects of nicotinic acid and its derivatives are primarily mediated through their interaction with specific enzymes and cell surface receptors, leading to the modulation of critical biochemical pathways.

Investigations into Interactions with Enzymes, such as diacylglycerol O-acyltransferase 2 (DGAT2) or NAD+ kinase

Diacylglycerol O-acyltransferase 2 (DGAT2): One of the key mechanisms by which nicotinic acid lowers triglycerides is through the inhibition of hepatic diacylglycerol O-acyltransferase-2 (DGAT2). nih.gov DGAT2 is a crucial enzyme that catalyzes the final step in the synthesis of triglycerides. caldic.com Research conducted in HepG2 cells, a human liver cell line, has shown that niacin directly and noncompetitively inhibits DGAT2 activity. caldic.comresearchgate.net This inhibition leads to a decrease in triglyceride synthesis and subsequently reduces the secretion of atherogenic lipoproteins like VLDL (very-low-density lipoprotein) from the liver. caldic.com Studies have demonstrated that this inhibitory effect is selective for DGAT2, with no significant impact on DGAT1 activity. caldic.com The IC50, the concentration at which 50% of the enzyme's activity is inhibited, for niacin's effect on DGAT was found to be 0.1 mM. caldic.com This enzymatic inhibition is a major contributor to the lipid-modifying effects of nicotinic acid. nih.gov

NAD+ Kinase (NADK): Nicotinic acid is a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.govoregonstate.edu The enzyme NAD+ kinase (NADK) is responsible for phosphorylating NAD+ to form nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govwikipedia.org NADP+ and its reduced form, NADPH, are essential for a variety of anabolic reactions, including fatty acid and cholesterol synthesis, and play a critical role in protecting the cell from oxidative stress. nih.govnih.gov By serving as a precursor to NAD+, nicotinic acid indirectly provides the substrate for NADK, thereby influencing the cellular pools of NADP(H) which are crucial for redox homeostasis and biosynthetic processes. nih.gov While nicotinic acid boosts the substrate for NADK, some nicotinamide analogs, such as thionicotinamide, have been investigated as potential inhibitors of NADK for therapeutic purposes, like cancer therapy. wikipedia.org

Engagement with G protein-coupled receptors, including hydroxycarboxylic acid receptor 2 (HCA2) and hydroxycarboxylic acid receptor 3 (HCA3)

Hydroxycarboxylic Acid Receptor 2 (HCA2): The effects of nicotinic acid are significantly mediated by its action as a potent agonist for the G protein-coupled receptor (GPCR) known as hydroxycarboxylic acid receptor 2 (HCA2), also referred to as GPR109A or the niacin receptor 1. wikipedia.orgnih.gov HCA2 is highly expressed in adipocytes (fat cells) and various immune cells. nih.govguidetopharmacology.org Upon activation by nicotinic acid, HCA2 couples to Gi proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, the inhibition of lipolysis in adipose tissue. nih.govnih.gov This antilipolytic effect reduces the flow of free fatty acids to the liver, contributing to the decrease in triglyceride and VLDL production. wikipedia.org Beyond its metabolic role, HCA2 activation on immune cells like macrophages and dendritic cells mediates profound anti-inflammatory effects. iiab.menih.gov However, the activation of HCA2 in skin cells (Langerhans cells and keratinocytes) is also responsible for the common "flushing" side effect associated with niacin therapy, which is mediated by the release of prostaglandins. nih.gov

Hydroxycarboxylic Acid Receptor 3 (HCA3): Humans and higher primates possess a second related receptor, HCA3 (or GPR109B), which shares over 95% sequence identity with HCA2. wikipedia.orgguidetopharmacology.org HCA3 is also a Gi-coupled receptor. wikipedia.org While nicotinic acid can activate HCA3, it does so with a much lower affinity compared to HCA2, requiring high concentrations (greater than 300 μM) to elicit a response. guidetopharmacology.org The primary endogenous ligands for HCA3 are intermediates of fatty acid beta-oxidation, such as 3-hydroxy-octanoic acid. nih.gov Like HCA2, HCA3 activation can lead to an antilipolytic effect. nih.gov Given its lower affinity for nicotinic acid, its precise role in mediating the pharmacological effects of niacin is less defined compared to HCA2. guidetopharmacology.org

Cellular and Molecular Mechanisms of Action in Research Models

The engagement of nicotinic acid derivatives with their molecular targets initiates a cascade of downstream cellular events that influence energy balance, redox status, and intracellular signaling networks.

Role in Cellular Energy Metabolism and Redox Status Regulation

Nicotinic acid and its analogues play a central role in cellular bioenergetics. As a precursor to NAD+, it is fundamental to energy metabolism. nih.gov NAD+ acts as a critical coenzyme for numerous dehydrogenases involved in glycolysis, the Krebs cycle, and the electron transport chain, accepting electrons to form NADH, which is then used for ATP production through oxidative phosphorylation. nih.gov

The conversion of NAD+ to NADP+ by NADK is pivotal for maintaining the cellular redox state. nih.gov The resulting NADPH is the primary electron donor for reductive biosynthesis and is essential for regenerating reduced glutathione, a key cellular antioxidant, thereby protecting cells from oxidative damage. nih.gov The balance between NAD+/NADH and NADP+/NADPH pools, influenced by nicotinic acid availability, is thus crucial for both energy production and cellular defense against oxidative stress.

Impact on Cell Signaling Pathways

Beyond its direct role in metabolism, the activation of HCA2 by nicotinic acid derivatives triggers distinct cell signaling pathways. The primary pathway involves Gi-protein coupling, which inhibits adenylyl cyclase and lowers intracellular cAMP levels. nih.gov This pathway is responsible for the antilipolytic effects in adipocytes. nih.gov

In addition to the G-protein-mediated pathway, evidence suggests that HCA2 can also signal through β-arrestin pathways. nih.goviiab.me The β-arrestin pathway is thought to be involved in mediating the flushing response to niacin, while the Gi pathway mediates the therapeutic lipid-lowering effects. iiab.me Furthermore, HCA2 activation has been shown to stimulate the MAPK/ERK signaling cascade and modulate inflammatory pathways, such as down-regulating NF-κB phosphorylation in macrophages, which contributes to its anti-inflammatory properties. nih.govguidetopharmacology.org

Structure-Activity Relationship Studies: Elucidating Functional Group Contributions

The essential pharmacophore for HCA2 activation is the pyridinecarboxylic acid structure. The carboxylate group is critical for binding to the receptor, likely through an ionic interaction with a positively charged amino acid residue in the binding pocket. The pyridine (B92270) ring also forms key interactions.

Studies on various derivatives have shown that substitutions at different positions on the pyridine ring can modulate potency and selectivity.

Position 5 and 6 Substitutions: Modifications at other positions, such as the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide derivatives, have been explored to generate compounds with antimicrobial and other biological activities. mdpi.com

For 2-(diallylamino)nicotinic acid , the diallylamino group at the 2-position introduces a flexible, lipophilic, and basic nitrogen functionality. Based on general SAR principles, this group could influence several properties:

Receptor Binding: The size and conformation of the diallyl group would affect how the molecule fits into the binding pockets of HCA2, HCA3, or enzyme active sites like DGAT2. It may introduce new hydrophobic or van der Waals interactions.

Pharmacokinetics: The increased lipophilicity conferred by the diallyl groups could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound compared to nicotinic acid.

Electronic Effects: The amino group would alter the electron density of the pyridine ring, which could influence pKa and binding characteristics.

Without specific experimental data, the precise impact of the 2-diallylamino substitution remains hypothetical. Further synthesis and biological evaluation of this and related analogues are necessary to fully elucidate its specific mechanistic insights and structure-activity relationships.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the biological activities or mechanistic insights of the chemical compound "this compound." Consequently, the detailed article structure requested by the user cannot be populated with scientifically accurate and specific findings for this particular compound.

The provided outline, focusing on the "," including the specific subsections on the "Influence of the Diallylamino Group on Target Binding and Biological Response" and "Systematic Structural Modifications and Their Mechanistic Implications in relation to nicotinic acid derivatives," requires dedicated research on this molecule. Extensive searches have not yielded any studies that investigate the synthesis, biological evaluation, or structure-activity relationships of this compound.

General research on nicotinic acid and its other derivatives reveals a wide range of biological activities, including anti-inflammatory, antimicrobial, and vasorelaxant effects. Studies on various analogues have explored how different substituents on the pyridine ring influence their interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors. However, this body of research does not extend to the diallylamino-substituted derivative specified in the user's request.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy, as no published data exists for "this compound" within the scope of the provided outline.

Computational Chemistry and Theoretical Investigations of 2 Diallylamino Nicotinic Acid

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This approach is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. While specific docking studies for 2-(diallylamino)nicotinic acid are not extensively documented, the methodologies have been widely applied to structurally related nicotinic acid derivatives, demonstrating their potential utility.

Research on various nicotinic acid derivatives has shown their potential to interact with a range of biological targets. For instance, molecular docking has been used to evaluate the binding of novel nicotinamide-based derivatives to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy nih.gov. Similarly, dipeptide derivatives of nicotinic acid have been docked into the active sites of microbial enzymes like E. coli enoyl reductase and cytochrome P450 14α-sterol demethylase (Cyp51) to investigate their potential as antimicrobial agents nih.govnih.gov.

The primary outputs of these studies are docking scores and binding energies, which quantify the strength of the ligand-receptor interaction. A more negative value typically indicates a more favorable binding affinity nih.gov. Furthermore, these simulations reveal the specific molecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the receptor's binding pocket nih.govnih.gov. For example, studies on nicotinoylglycine derivatives identified specific hydrogen bonds with residues like Ser448, Glu623, and Gln524 within the penicillin-binding protein 3 active site nih.gov.

These computational approaches allow for the rational design of new molecules with improved potency and selectivity. By understanding how the diallylamino group and the nicotinic acid scaffold of this compound might fit into various receptor pockets, hypotheses about its biological activity can be formulated and tested.

| Compound/Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Nicotinamide-based derivative | VEGFR-2 | Demonstrated stable binding with a total binding energy of -38.36 Kcal/Mol. | nih.gov |

| Dipeptide derivatives of nicotinamide (B372718) | E. coli enoyl reductase & Cyp51 | Showed favorable MolDock scores, indicating good potential for antimicrobial activity. | nih.gov |

| Nicotinoylglycine derivatives | Penicillin-binding protein 3 (PBP3) | Binding affinities ranged from -4.781 to -7.152 kcal/mol, with specific hydrogen bonds identified. | nih.gov |

| Nicotinic acid hydrazones | E. coli FAB protein | Derivatives showed better docking scores (around -6.50) than the standard drug ciprofloxacin (-4.74). | derpharmachemica.com |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and reactivity of molecules. These methods provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are critical for understanding a molecule's stability and chemical behavior jocpr.comyoutube.com.

Studies on nicotinic acid and its derivatives have utilized DFT to calculate a variety of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons nih.gov. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity frontiersin.orgdergipark.org.tr. For instance, DFT calculations on copper complexes of nicotinic acid showed that the complex with the highest superoxide dismutase (SOD) activity possessed the lowest HOMO energy nih.gov.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across a molecule. MEP maps identify electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), predicting how the molecule will interact with other reagents researchgate.netresearchgate.net. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the diallylamino group, along with the oxygen atoms of the carboxyl group, are expected to be key nucleophilic sites.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge transfer interactions within the molecule frontiersin.org. These calculations provide insights into the effects of substituents on the electronic properties of the parent molecule. The electron-donating diallylamino group at the 2-position of the pyridine ring is expected to significantly influence the electronic distribution of the nicotinic acid scaffold, affecting its reactivity and interaction capabilities.

| Compound/Complex | Parameter | Calculated Value | Reference |

|---|---|---|---|

| Nicotinic acid (gas phase) | Enthalpy of formation (ΔfHₘ°) | -232.6 ± 1.3 kJ/mol | nih.gov |

| Copper-Nicotinic-Phthalic Acid Complex | HOMO Energy | -7.302 eV | nih.gov |

| Copper-Nicotinic-Salicylic Acid Complex | HOMO Energy | -6.293 eV | nih.gov |

| Copper-Nicotinic-Anthranilic Acid Complex | HOMO Energy | -5.829 eV | nih.gov |

| 6-methylnicotinic acid | HOMO-LUMO Gap | -5.61 eV | jocpr.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and Molecular Dynamics (MD) simulations are computational techniques used to explore the range of shapes (conformations) a molecule can adopt and its dynamic behavior over time mdpi.com.

MD simulations are particularly powerful as they model the movements of atoms and molecules in a system, providing a detailed view of conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological membrane mdpi.com. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the structure, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the molecule nih.govnih.gov. Other metrics like the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) provide insights into the compactness and solvent exposure of the molecule, respectively nih.gov.

For this compound, the presence of multiple rotatable bonds, particularly within the two allyl groups and the C-N bond connecting the amino group to the pyridine ring, suggests significant conformational flexibility. A computational study of the closely related 2-aminonicotinic acid (2AmNic) using MD simulations investigated its association processes in aqueous solution mdpi.com. The simulations showed that the interaction and formation of a heterodimer between 2AmNic and a coformer (maleic acid) was more favorable than the self-association of 2AmNic molecules mdpi.com. Analysis of radial distribution functions helped to characterize the distances at which these intermolecular interactions occurred mdpi.com.

Such simulations for this compound could reveal its preferred conformations in different environments, the dynamics of the diallyl groups, and its propensity to form intra- or intermolecular hydrogen bonds. This information is vital for understanding its solubility, crystal packing, and how it might adapt its shape upon binding to a receptor.

| Parameter | Information Provided | Reference |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the structural stability of the molecule or complex over time. | nih.govnih.gov |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. | nih.gov |

| Radius of Gyration (Rg) | Represents the compactness of the structure. A stable Rg value suggests the molecule maintains its overall shape. | nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent, providing insights into hydrophobic/hydrophilic interactions. | nih.govnih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, crucial for understanding binding specificity and stability. | nih.gov |

Prediction of Reaction Pathways and Mechanistic Interpretations

Computational chemistry offers indispensable tools for predicting the pathways of chemical reactions and elucidating their underlying mechanisms at a molecular level. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them chemrxiv.org. This allows for the calculation of activation energies, which determine the kinetics of a reaction.

DFT calculations are a cornerstone of mechanistic studies, providing a detailed picture of bond-forming and bond-breaking processes nih.govresearchgate.net. For nicotinic acid derivatives, computational methods could be used to explore a variety of potential reactions. For this compound, this might include electrophilic additions to the double bonds of the allyl groups, reactions at the carboxylic acid moiety (e.g., esterification), or transformations involving the pyridine ring.

For instance, a mechanistic study on a Ni(II)-catalyzed arylative cyclization reaction used DFT to provide a detailed picture of the catalytic cycle, including the transmetalation and migratory insertion steps, and to rationalize the experimentally observed stereoselectivity nih.gov. While the specific reaction is different, the methodology is directly applicable to studying potential transition-metal-catalyzed reactions involving this compound.

Furthermore, computational studies can shed light on the initial steps of molecular assembly and crystallization, which can be considered a form of reaction pathway. MD simulations combined with DFT calculations on 2-aminonicotinic acid successfully identified the initial hydrogen bonding motifs that lead to the formation of dimers and trimers in solution, providing a glimpse into the early stages of co-crystallization mdpi.com. This approach could be used to predict how molecules of this compound might self-assemble or interact with other molecules to form larger structures. It is important to distinguish these mechanistic predictions from the study of biological metabolic pathways, which describe the enzymatic conversion of molecules like nicotinic acid within an organism nih.govgenome.jp.

Medicinal Chemistry and Lead Optimization of 2 Diallylamino Nicotinic Acid Derivatives

Design Principles for Enhanced Pharmacological Profiles

The primary goal in lead optimization is to refine the molecular structure to achieve a superior pharmacological profile. For derivatives of a lead compound like 2-(diallylamino)nicotinic acid, several design principles are employed. A key strategy involves modifying substituents on the core nicotinic acid scaffold to improve target engagement and biological activity. For instance, research on other nicotinic acid series has shown that introducing different aryl groups can significantly influence analgesic and anti-inflammatory activities. nih.govresearchgate.net

In a study focused on developing novel cytotoxic agents based on the nicotinic acid scaffold, derivatives were designed to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov This was achieved by creating hybrid structures that could effectively interact with the receptor's binding site. The optimization process led to compound 5c , which demonstrated potent VEGFR-2 inhibition and promising anticancer activity. nih.gov Such strategies, including the hybridization of the lead structure with fragments known to bind to the desired target, can be applied to enhance the profile of this compound derivatives. researchgate.net The design might also focus on modulating physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to improve absorption, distribution, metabolism, and excretion (ADME) profiles. cmjpublishers.com

Strategies for Structural Simplification and Complexity Reduction in Lead Compounds

In drug discovery, lead compounds, particularly those derived from natural products or complex screening hits, can be overly large and hydrophobic, leading to poor pharmacokinetic properties and increased attrition rates. nih.gov Structural simplification is a critical strategy to mitigate this "molecular obesity" by systematically removing non-essential parts of the molecule. nih.govscribd.com This approach can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects. nih.gov

For a lead compound like this compound, simplification strategies could involve several approaches:

Eliminating chiral centers: If any modifications introduce stereocenters that are not essential for activity, designing achiral analogs simplifies synthesis and pharmacological characterization. nih.gov

Reducing ring complexity: While the pyridine (B92270) ring is the core pharmacophore, any additional complex ring systems appended during optimization could be simplified. nih.gov

The key to successful simplification is to retain the essential pharmacophoric elements required for biological activity while removing superfluous structures. nih.govscribd.com This process is greatly facilitated if the binding mode of the lead compound to its target is known, allowing for a more rational design of simplified, yet potent, derivatives. nih.gov

Iterative Synthesis and Biological Evaluation Cycles in Lead Series Development

The optimization of a lead compound is not a single step but an iterative cycle of design, chemical synthesis, and biological evaluation. nih.gov This process allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a chemical series.

A typical cycle for developing derivatives of this compound would proceed as follows:

Design: Based on initial activity data and structural information, a new set of derivatives is designed with specific modifications intended to test a hypothesis (e.g., to increase potency or improve selectivity).

Synthesis: The designed compounds are then synthesized in the laboratory. For nicotinic acid derivatives, this often involves multi-step reaction sequences. For example, various series of nicotinic acid derivatives have been created by first synthesizing a key intermediate, such as a nicotinic acid hydrazide, which is then reacted with different aldehydes or other reagents to produce a library of final compounds. um.edu.myjst.go.jp

Biological Evaluation: The newly synthesized compounds are tested in a battery of in vitro and/or in vivo assays to determine their biological activity, potency, selectivity, and other relevant properties. nih.gov For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for analgesic and anti-inflammatory activities, which allowed researchers to identify compounds with a distinctive dual profile. nih.govjst.go.jp

The results of the biological evaluation feed back into the design of the next generation of compounds, creating a continuous loop of refinement until a candidate with the desired profile is identified. nih.gov

The table below shows data from a study on nicotinic acid derivatives designed as potential anticancer agents, illustrating the type of data generated in an evaluation cycle.

| Compound | VEGFR-2 Inhibition IC₅₀ (µM) | Cytotoxicity vs. HCT-15 IC₅₀ (µM) | Cytotoxicity vs. PC-3 IC₅₀ (µM) |

| 5b | 0.081 | 0.12 | 0.28 |

| 5c | 0.068 | 0.08 | 0.11 |

| Sorafenib (Reference) | 0.056 | 0.15 | 0.19 |

| Doxorubicin (Reference) | N/A | 0.11 | 0.14 |

| Data sourced from a study on novel nicotinic acid derivatives, demonstrating the evaluation of inhibitory and cytotoxic potential. nih.gov N/A indicates data not applicable or not provided in the source. |

Application of Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds and is particularly useful for challenging biological targets. nih.govopenaccessjournals.com Unlike high-throughput screening (HTS) which tests large, complex molecules, FBDD starts with screening libraries of small, low-molecular-weight fragments (typically < 300 Da). openaccessjournals.comfrontiersin.org These fragments usually bind to the target with low affinity, but their binding is more efficient, providing a strong foundation for developing more potent drug candidates through chemical elaboration. nih.govfrontiersin.org

Applying FBDD to a target relevant for this compound could follow several paths:

Fragment Screening: A library of fragments would be screened to identify any that bind to the biological target of interest.

Fragment Elaboration (Growing): Once a fragment hit is validated, its structure is systematically built upon to increase interactions with the target and improve affinity. frontiersin.org

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be connected with a chemical linker to create a single, more potent molecule. frontiersin.org

Fragment Merging: This strategy involves combining the features of overlapping fragments into a single new chemical entity. frontiersin.org

The FBDD approach allows for a more rational and efficient exploration of chemical space, often leading to lead compounds with better drug-like properties compared to traditional HTS hits. researchgate.net This method is increasingly used to tackle difficult targets, including those in the central nervous system and protein-protein interactions. nih.govopenaccessjournals.com

Advanced Analytical Methodologies for Characterization and Quantification of 2 Diallylamino Nicotinic Acid

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of nicotinic acid and its derivatives. tandfonline.comsielc.combevital.no The versatility of HPLC allows for various modes of separation, including reversed-phase, normal-phase, and ion-pair chromatography, to achieve optimal resolution and quantification. For instance, a sensitive and specific HPLC/MS method has been developed for the simultaneous determination of niacin and its metabolites in human plasma. bevital.no This method utilizes a C18 column and a mobile phase of acetonitrile, methanol (B129727), water, and formic acid, demonstrating the capability of HPLC to separate structurally similar compounds. bevital.no The use of mixed-mode columns, such as the Primesep 100, with a mobile phase gradient of water, acetonitrile, and sulfuric acid buffer, has also proven effective for the separation of nicotinic acid and related compounds, with UV detection at 250 nm. sielc.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for the analysis of hydrophilic compounds like nicotinic acid metabolites. nih.gov SFC employs a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides low density and high diffusivity, leading to improved resolution and high-throughput analysis. nih.gov The polarity of the mobile phase in SFC can be easily tuned by adding polar modifiers like methanol or acetonitrile, making it adaptable for a wide range of analytes. nih.gov While direct applications of SFC for 2-(diallylamino)nicotinic acid are not extensively documented, the successful application of SFC for the analysis of other nicotinic acid derivatives suggests its high potential for this compound. nih.govresearchgate.net For example, the simultaneous determination of riboflavin, nicotinic acid, and nicotinamide (B372718) has been achieved using packed-column SFC with a mobile phase of CO2 and methanol containing a small percentage of diethylamine. researchgate.net

Spectroscopic Characterization Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of nicotinic acid derivatives, characteristic signals for the pyridine (B92270) ring protons are typically observed. For example, in a study of nicotinic acid hydrazide derivatives, the protons of the pyridine ring appeared in the aromatic region of the spectrum. ekb.eg For this compound, specific resonances would be expected for the diallylamino group, including signals for the methylene (B1212753) and vinyl protons, in addition to the aromatic protons of the nicotinic acid moiety. The chemical shifts and coupling constants of these protons would provide unambiguous evidence for the compound's structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a nicotinic acid derivative typically shows a strong absorption band for the carbonyl group (C=O) of the carboxylic acid. ekb.egjst.go.jp For instance, in various nicotinohydrazide derivatives, this band appears in the range of 1643-1689 cm⁻¹. ekb.eg Additionally, N-H stretching vibrations are observed for amino-substituted derivatives. ekb.egjst.go.jp In the case of this compound, characteristic absorption bands for the C=C bonds of the allyl groups would also be present.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com In the analysis of nicotinic acid derivatives, the protonated molecule [M+H]⁺ is often observed in the mass spectrum. jst.go.jpmdpi.com Fragmentation patterns can reveal the loss of specific groups, such as the carboxylic acid group or parts of the substituent. For example, in the MS² spectrum of a myxochelin derivative containing a nicotinic acid moiety, the loss of the nicotinic acid group was observed. mdpi.com

Advanced Sample Preparation and Derivatization Techniques for Enhanced Detection

The sensitive detection of carboxylic acids like this compound can often be improved through derivatization. nih.gov Derivatization converts the analyte into a product with better chromatographic or detection properties. ddtjournal.com

One common strategy for enhancing detection in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is to introduce a tag that improves ionization efficiency. researchgate.net For amino acids and other carboxylic acids, derivatization with reagents containing a quaternary amine group has been shown to significantly increase MS detection sensitivity. researchgate.net N-alkyl-nicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS) have been used to derivatize amino acids, leading to a 6- to 80-fold increase in MS signal intensity compared to derivatization with benzoic acid. researchgate.net This enhancement is attributed to the surfactant properties of the derivatizing agent, which promotes the migration of the analyte to the surface of the electrospray droplets. researchgate.net

Another approach involves derivatization to introduce a fluorescent tag, enabling highly sensitive detection by fluorescence detectors. A novel labeling reagent, 2-amino-10-ethyl acridine (B1665455) ketone (AEAO), has been used for the analysis of vitamin B3 (nicotinic acid) and B7. nih.gov The reaction of AEAO with the carboxylic acid group, in the presence of a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC), produces a highly fluorescent derivative. nih.gov

For sample preparation, solid-phase extraction (SPE) is a widely used technique to clean up and concentrate analytes from complex matrices like biological fluids. bevital.nosemanticscholar.org For the analysis of nicotinic acid and its metabolites in tea samples, SPE with HLB cartridges was employed for extraction and purification. nih.gov

Electrochemical Methods for Reactivity and Interaction Studies, as applied to nicotinic acid derivatives

Electrochemical methods offer valuable insights into the reactivity and interactions of nicotinic acid and its derivatives. These techniques can be used to study oxidation-reduction processes and to develop sensitive detection methods.

High-performance liquid chromatography with electrochemical detection (HPLC-ED) has been successfully employed for the determination of nicotinic acid and its metabolites. tandfonline.com Gold and silver electrodes have been used, with the gold electrode showing more efficient oxidation of nicotinic acid derivatives. tandfonline.com In direct current mode, this method provides a linear dynamic range from 0.4 to 8.0 mg L⁻¹ with limits of quantification below 1.0 ng. tandfonline.com

Recent research has also explored the use of electrochemical strategies for the direct carboxylation of pyridines, including the synthesis of nicotinic acid derivatives. nih.gov The choice of the electrolysis setup, such as a divided or undivided electrochemical cell, can influence the site selectivity of the carboxylation reaction. nih.gov These studies demonstrate the potential of electrochemical methods to not only analyze but also to synthesize and modify nicotinic acid derivatives.

Furthermore, electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy have been used to investigate the corrosion inhibition properties of nicotinic acid derivatives on mild steel in acidic media. bohrium.com These studies provide information on the interaction of the nicotinic acid moiety with metal surfaces, which can be relevant for understanding its broader chemical reactivity.

Emerging Research Avenues and Future Perspectives for 2 Diallylamino Nicotinic Acid

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 2-(arylamino)nicotinic acids has traditionally been achieved through methods like the Ullman reaction, which often involves the amination of 2-chloronicotinic acid with an appropriate amine. researchgate.netgoogle.com While effective, these classical approaches can be reliant on harsh reaction conditions, metal catalysts, and solvents that pose environmental concerns. The future of synthesizing 2-(diallylamino)nicotinic acid is increasingly pointing towards the adoption of green and sustainable chemistry principles.

Key areas of development include:

Biocatalytic Methods: Enzymatic synthesis is gaining significant traction for producing nicotinic acid and its derivatives. nih.govfrontiersin.org The use of microbial enzymes, such as nitrilases, offers high conversion rates under mild conditions, reducing energy consumption and avoiding the toxic by-products associated with conventional chemical oxidation processes. nih.govfrontiersin.org Future research will likely focus on identifying or engineering enzymes capable of directly catalyzing the diallylamination of a suitable nicotinic acid precursor.

Hydrothermal Synthesis: Reactions in high-temperature water present an environmentally benign alternative to traditional organic solvents. researchgate.net This approach has been successfully used to synthesize other 2-(arylamino)nicotinic acids and could be optimized for the synthesis of the diallylamino variant, offering an efficient and greener pathway. researchgate.net

Improved Catalytic Systems: For metal-catalyzed reactions, the focus is on developing more efficient and recyclable catalysts to minimize waste and environmental impact. This includes exploring novel catalyst supports like magnetic nanoparticles or metal-organic frameworks (MOFs) that can improve enzyme stability and reusability. frontiersin.org

Atom Economy: Traditional chemical synthesis of nicotinic acid can have a low atom economy and produce significant CO2 emissions. frontiersin.orgchimia.ch Future synthetic designs for this compound will prioritize maximizing the incorporation of starting materials into the final product, thereby minimizing waste.

| Approach | Advantages | Challenges for this compound | Future Direction |

|---|---|---|---|

| Traditional Chemical Synthesis (e.g., Ullman Reaction) | Well-established, moderate to excellent yields. researchgate.net | Requires high temperatures, metal catalysts, and potentially hazardous reagents. frontiersin.orgchimia.ch | Development of milder conditions and recyclable catalysts. |

| Enzymatic Synthesis | Eco-friendly, high conversion rates, mild reaction conditions. nih.govfrontiersin.org | Identification or engineering of a specific enzyme for diallylamine (B93489) transfer. | Screening of microbial libraries; protein engineering. |

| Hydrothermal Synthesis | Environmentally friendly (uses water as solvent), efficient. researchgate.net | Requires high pressure and temperature; optimization of reaction parameters needed. | Process scale-up and optimization for continuous flow systems. |

Integration with Modern Drug Discovery Technologies, including Artificial Intelligence in Compound Design

The journey from a candidate molecule to a therapeutic drug is traditionally long and costly. Modern drug discovery technologies, particularly artificial intelligence (AI), are set to revolutionize this process for novel compounds like this compound. nih.gov AI can accelerate hit identification, lead optimization, and preclinical testing by rapidly analyzing vast datasets and predicting molecular properties. nih.govnih.gov

Future applications of AI in the development of this compound include:

Predictive Modeling: Machine learning (ML) and deep learning (DL) algorithms can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of this compound before it is even synthesized. nih.govmdpi.com Models like Graph Neural Networks (GNNs) can learn from the structure of the molecule to predict its interactions with biological targets. acs.org

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel derivatives of this compound with optimized properties. nih.gov These models can explore a vast chemical space to propose structures with enhanced potency, selectivity, and reduced off-target effects. nih.govmdpi.com

Target Identification: AI can analyze large-scale biological data, including genomic and proteomic information, to identify and validate novel therapeutic targets for which a nicotinic acid derivative might be effective. mdpi.com This moves beyond the known targets of the parent vitamin and opens up new therapeutic possibilities.

Clinical Trial Optimization: AI can help predict the outcomes of clinical trials and identify patient populations most likely to respond to treatment, streamlining the clinical development phase. youtube.com

| Discovery Stage | AI Technology | Specific Application |

|---|---|---|

| Target Identification | Machine Learning, Natural Language Processing | Analyzing multi-omics data and scientific literature to identify novel protein targets. mdpi.com |

| Hit Identification & Lead Optimization | Deep Learning, Generative Adversarial Networks (GANs) | Predicting drug-target binding affinity; generating novel molecular structures with desired properties. nih.govnih.gov |

| Preclinical Development | Predictive Analytics, Graph Neural Networks (GNNs) | Forecasting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govacs.org |

Exploration of Undiscovered Biochemical Targets for Nicotinic Acid Derivatives

Nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are central to cellular metabolism and redox reactions. oregonstate.edunih.govnih.gov Its primary therapeutic use at high doses is in the management of dyslipidemia. nih.govnih.gov However, the structural modification embodied by this compound opens the possibility of altered or entirely new pharmacological activities.

Future research will focus on:

Modulation of NAD+ Metabolism: Investigating whether the diallylamino substitution affects the enzymes in the NAD+ biosynthetic pathways, such as the Preiss-Handler pathway. oregonstate.edunih.gov This could lead to novel ways to modulate cellular energy levels, with potential applications in metabolic disorders or neurodegenerative diseases.

Novel Receptor Interactions: The parent nicotinic acid acts on specific receptors, such as the G-protein coupled receptor GPR109A, to mediate its lipid-lowering effects. The diallylamino group could change the binding affinity and selectivity of the molecule, potentially leading to interactions with other receptors and uncovering new signaling pathways.

Enzyme Inhibition: Many drugs exert their effects by inhibiting enzymes. Screening this compound against panels of enzymes could reveal unexpected inhibitory activities relevant to various diseases.

Epigenetic Modifications: NAD+ is a substrate for enzymes involved in epigenetic regulation, such as sirtuins and PARPs. Research could explore if this derivative can modulate the activity of these enzymes, offering potential in cancer therapy or aging-related diseases.

Development of Specialized Analytical Tools for Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic profile of this compound, robust and sensitive analytical methods are indispensable. The complexity of biological matrices such as plasma, urine, and tissue homogenates presents a significant challenge for accurate quantification. researchgate.netnih.gov

The development of analytical tools will need to address:

High Sensitivity and Specificity: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its exceptional sensitivity and specificity. creative-proteomics.com Future work will involve developing and validating a dedicated LC-MS/MS method capable of detecting this compound and its potential metabolites at very low concentrations (nanogram or picogram levels). creative-proteomics.commdpi.com

Metabolite Identification: It is crucial to identify the metabolic fate of the compound in vivo. High-resolution mass spectrometry can be employed to characterize the structures of metabolites formed through processes like oxidation, hydrolysis, or conjugation.

Matrix Effect Mitigation: Components of biological samples can interfere with the ionization of the target analyte, leading to inaccurate results. Specialized sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, combined with the use of stable isotope-labeled internal standards, will be essential to minimize these matrix effects.

High-Throughput Analysis: For preclinical and clinical studies involving large numbers of samples, methods will need to be optimized for speed and efficiency without compromising data quality. This may involve the use of ultra-high-performance liquid chromatography (UHPLC) systems and automated sample processing.

The advancement of these specialized analytical tools is critical for bridging the gap between the synthesis of this compound and its potential clinical application, ensuring a thorough understanding of its behavior in biological systems. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 2-(Diallylamino)nicotinic acid to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use diallylamine and potassium carbonate in acetonitrile (MeCN) under reflux, as described in a synthesis protocol for a structurally related compound . Adjust molar ratios (e.g., 1:1.2 substrate-to-amine ratio) to minimize side products.

- Purification : Recrystallization from petroleum ether or hexanes/ethyl acetate mixtures improves purity. Column chromatography (silica gel, hexanes:EtOAc gradient) can resolve intermediates.

- Yield Optimization : Monitor reaction progress via TLC. Isolate the product at 74% yield by quenching with ice-water and filtering precipitated solids .

Table 1 : Example Synthesis Parameters

| Parameter | Optimal Condition | Yield/Purity |

|---|---|---|

| Solvent | MeCN | 74% yield |

| Base | K₂CO₃ | >98% purity |

| Temperature | Reflux (~82°C) | Minimal byproducts |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Elemental Analysis : Confirm empirical formula (e.g., C₁₇H₂₅N₃O₂) via combustion analysis .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify diallyl groups (δ ~5.2–5.8 ppm for vinyl protons) and the nicotinic acid backbone (δ ~8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., 327.43 g/mol) .

Q. How should researchers assess the stability of this compound under varying conditions?

Methodological Answer:

- Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Avoid prolonged exposure to light or humidity .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Compare degradation products with controls using LC-MS .

Advanced Research Questions

Q. What mechanistic insights can guide the study of this compound's reactivity in catalytic or biological systems?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy or pH-stat methods to determine rate constants under controlled pH/temperature conditions. For example, nicotinic acid derivatives exhibit pH-dependent reactivity due to protonation equilibria .

- Isotopic Labeling : Track reaction pathways using ¹⁴C-labeled substrates (e.g., [carboxyl-¹⁴C]nicotinic acid analogs) to identify intermediates .

Q. How can computational modeling predict the electronic properties or binding interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Docking : Simulate interactions with biological targets (e.g., NAD+ biosynthesis enzymes) using AutoDock Vina. Validate with experimental binding assays (SPR or ITC) .

Q. How should researchers resolve contradictions in reported data on nicotinic acid derivatives, such as conflicting biological activity or stability profiles?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature), purity of compounds, and statistical power. For example, discrepancies in nicotinic acid’s clinical efficacy were linked to baseline LDL-C levels and adjuvant therapies .

- Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., ICH guidelines for stability testing) and report detailed methods, including chromatographic conditions and spectral raw data .

Methodological Best Practices

- Experimental Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, purity metrics, and step-by-step synthesis protocols in supplementary materials .

- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm compound identity. For stability studies, correlate HPLC retention times with spiked standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。